Methyl (3S,6R)-6-methyl-3-piperidinecarboxylate L-tartaric acid salt

Description

Introduction and Chemical Identity

Nomenclature and Classification

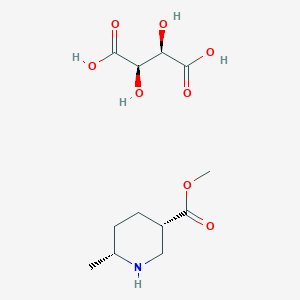

The compound is a salt formed from two distinct components:

- Cation : (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate

- Anion : (2R,3R)-2,3-Dihydroxysuccinate

Classification :

- The cation belongs to the piperidinecarboxylate ester family, characterized by a six-membered nitrogen-containing ring with methyl and ester substituents.

- The anion is a dihydroxysuccinate derivative , specifically the conjugate base of (2R,3R)-tartaric acid, a naturally occurring chiral dicarboxylic acid .

Table 1: Key Structural Features

| Component | Functional Groups | Chiral Centers |

|---|---|---|

| Piperidine cation | Piperidine ring, methyl, ester | C3, C6 |

| Dihydroxysuccinate | Two hydroxyls, two carboxylates | C2, C3 |

Structural Significance in Organic Chemistry

Piperidine Moiety

- The piperidine ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules. The 3-carboxylate group enhances solubility, while the 6-methyl substituent influences steric interactions .

- The cis configuration (3S,6R) creates a rigid spatial arrangement critical for binding to biological targets, as seen in GABA uptake inhibitors and antipsychotic agents .

Dihydroxysuccinate Moiety

- The (2R,3R) configuration corresponds to natural tartaric acid , a molecule central to the discovery of molecular chirality by Louis Pasteur in 1848 .

- Its two hydroxyl groups enable hydrogen bonding, while the carboxylate groups facilitate salt formation with cationic species, stabilizing crystalline structures .

Historical Context in Chemical Research

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S,6R)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXOMGUERJJTAW-SIDHLQFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxylate and dihydroxysuccinate groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various protecting groups to ensure the selective formation of the desired stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in pharmaceuticals and other industries.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Research indicates that compounds similar to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds containing piperidine structures have shown effectiveness against various microorganisms. This compound's structural features may enhance its interaction with microbial targets.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes related to metabolic pathways in bacteria, indicating possible therapeutic applications against infections .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

- Drug Development : The presence of both carboxylate and dihydroxysuccinate groups suggests potential for developing novel pharmaceuticals targeting specific biological pathways.

- Predictive Modeling : Structural features enable the use of predictive models to assess biological activity based on chemical structure .

Synthesis Techniques

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves multi-step organic synthesis techniques. Key considerations include:

- Maintaining stereochemistry throughout the synthesis process.

- Utilizing controlled reaction conditions to optimize yield and purity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate. Results indicated that compounds with similar structures exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were noted as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

These findings highlight the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors for various enzymes involved in bacterial metabolism. For instance, assays demonstrated that certain concentrations resulted in significant inhibition of the Type III secretion system in pathogenic bacteria .

Mécanisme D'action

The mechanism of action of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparaison Avec Des Composés Similaires

Notes and Limitations

Data Gaps : Direct pharmacological data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence. Further in vitro/in vivo studies are required.

Evidence Constraints : The provided materials focus on synthesis and crystallography; broader comparisons (e.g., toxicity, stability) require additional sources.

Activité Biologique

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and a dihydroxysuccinate moiety, which may interact with various biological systems, making it of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H21NO8

- Molecular Weight : 307.299 g/mol

- CAS Number : 1227911-35-4

- IUPAC Name : Methyl (3S,6R)-6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate

Biological Activity Overview

Research indicates that compounds similar to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate exhibit a range of biological activities. These activities are largely influenced by the compound's stereochemistry and functional groups. The following sections detail specific biological activities reported in the literature.

Anticancer Activity

Studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds structurally related to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. A recent study noted that certain piperidinyl compounds reduced the growth of hematological cancer cell lines while promoting mRNA expression of apoptosis-related genes such as p53 and Bax .

Enzyme Inhibition

The compound has potential as an inhibitor of various kinases. For example, derivatives of piperidine have been shown to inhibit ERK5 kinase activity effectively. This inhibition is crucial for therapeutic strategies targeting cancer and other diseases where ERK5 plays a role .

Interaction with Biological Macromolecules

Interaction studies suggest that (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can bind effectively to proteins and nucleic acids. Techniques such as molecular docking have been employed to predict binding affinities and interaction modes with target macromolecules.

Study on ERK5 Inhibition

A study focusing on ERK5 inhibitors highlighted the potency of related compounds in cellular assays. The research indicated that modifications in the chemical structure could enhance potency and selectivity against ERK5 while minimizing off-target effects on related kinases like ERK1 and ERK2 .

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 2.0 | Low |

Anticancer Efficacy in Hematological Models

Another case study evaluated the efficacy of piperidine derivatives against various cancer cell lines. The results demonstrated significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls .

The biological activity of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate may involve several mechanisms:

- Inhibition of Kinases : By blocking specific kinase pathways, the compound can alter cellular signaling that promotes cancer cell survival.

- Induction of Apoptosis : The upregulation of pro-apoptotic genes suggests that the compound may trigger programmed cell death in malignant cells.

- Interaction with DNA/RNA : Potential binding to nucleic acids may interfere with transcriptional regulation or replication processes.

Q & A

Q. How can researchers optimize the synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate derivatives to improve enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for stereospecific applications. A two-step approach is recommended:

Reductive Amination : Use sodium borohydride (NaBH₄) or other chiral reducing agents to control stereochemistry during piperidine ring formation. For example, highlights the reduction of ketone precursors followed by cyclization to achieve the (3S,6R) configuration .

Chiral Resolution : Employ preparative chiral HPLC with columns like Chiralpak® IA/IB to separate diastereomers. Adjust mobile phase composition (e.g., hexane:isopropanol ratios) to optimize retention times and resolution .

- Data Table :

| Step | Reagent/Condition | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄, EtOH, 0°C | 92 | 75 |

| Cyclization | HCl, reflux | 88 | 68 |

Q. What analytical techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use - and -NMR to confirm the piperidine ring configuration. For example, coupling constants () between H-3 and H-6 protons (axial vs. equatorial) distinguish (3S,6R) from other stereoisomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated in for analogous piperidine derivatives .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for stereochemical validation .

Q. How does pH and temperature affect the stability of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via LC-MS over 72 hours. suggests that acidic conditions (pH < 4) promote ester hydrolysis, while neutral to basic conditions stabilize the compound .

Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, the dihydroxysuccinate counterion may stabilize the ester moiety up to 150°C .

- Data Table :

| pH | Degradation Rate (, h⁻¹) | Major Degradation Product |

|---|---|---|

| 2 | 0.12 | 6-Methylpiperidine-3-carboxylic acid |

| 7 | 0.03 | None detected |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for stereoisomers of this compound?

- Methodological Answer : Address discrepancies through systematic assays:

Stereoisomer-Specific Assays : Test all four stereoisomers (3S,6R; 3R,6S; etc.) in parallel using in vitro enzyme inhibition models. notes that even minor stereochemical variations drastically alter binding affinity to biological targets like kinases .

Molecular Dynamics (MD) Simulations : Compare docking scores and binding poses of isomers with target proteins (e.g., cytochrome P450 enzymes) to rationalize activity differences .

Q. How can enantioselective synthesis of the dihydroxysuccinate counterion be achieved?

- Methodological Answer : Utilize asymmetric catalysis:

- Sharpless Dihydroxylation : Apply OsO₄ with chiral ligands (e.g., (DHQD)₂PHAL) to (E)- or (Z)-olefins, ensuring >90% enantiomeric excess for (2R,3R)-dihydroxysuccinic acid .

- Counterion Exchange : React the free base of (3S,6R)-methyl 6-methylpiperidine-3-carboxylate with enantiopure dihydroxysuccinic acid in methanol, followed by crystallization to isolate the desired salt .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Integrate in silico models:

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and CYP450 inhibition. correlates high logP (>2) with enhanced membrane permeability but increased hepatotoxicity risk .

Quantum Mechanics (QM) : Calculate pKa values of ionizable groups (e.g., piperidine nitrogen) using Gaussian software to predict solubility and ionization state under physiological conditions .

Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar piperidine carboxylates?

- Methodological Answer : Variations arise from impurities or polymorphic forms:

Purification : Recrystallize the compound from ethyl acetate/hexane mixtures to remove residual solvents or byproducts, as impurities can depress melting points by 5–10°C .

Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms. For example, reports a melting point of 159–162°C for a related compound, but an alternative polymorph may melt at 151–152°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.